(m-Nitrobenzoyl)alanine
CAS No.: 153212-71-6
Cat. No.: VC21145205
Molecular Formula: C10H10N2O5
Molecular Weight: 238.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153212-71-6 |
|---|---|
| Molecular Formula | C10H10N2O5 |
| Molecular Weight | 238.2 g/mol |
| IUPAC Name | 2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
| Standard InChI Key | KBJZPNMDKSNLIZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Introduction
Chemical Properties and Structure
(m-Nitrobenzoyl)alanine belongs to the chemical class of alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group . This nitrohydrocarbon is specifically categorized as a C-nitro compound with distinct structural characteristics .
Basic Chemical Information
The compound possesses several fundamental chemical properties that define its behavior in biological systems and laboratory contexts. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.2 Daltons |
| Monoisotopic Molecular Weight | 240.07462150610002 Daltons |
| CAS Registry Number | 153212-71-6 |
| IUPAC Name | 2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid |
| Standard Gibbs Free Energy of Formation | -41.8688 kcal/mol |
Structural Representation
The molecular structure of (m-Nitrobenzoyl)alanine features a nitro group at the meta position of a benzoyl moiety attached to an alanine residue. This specific arrangement contributes to its biological activity and chemical reactivity.
The compound can be represented using various notations:
| Structural Notation | Representation |
|---|---|
| SMILES | C1=CC(=CC(=C1)N+[O-])C(=O)CC(C(=O)O)N |
| InChI | InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
| InChIKey | KBJZPNMDKSNLIZ-UHFFFAOYSA-N |
Biological Activity
(m-Nitrobenzoyl)alanine demonstrates significant biological activity, primarily through its inhibition of key enzymes in the kynurenine pathway of tryptophan metabolism.
Enzyme Inhibition Properties
The compound is primarily known for its inhibitory effect on kynurenine hydroxylase (also known as kynurenine 3-monooxygenase), a critical enzyme in the kynurenine pathway . This enzymatic inhibition has several downstream effects that contribute to its pharmacological applications, particularly in neurological conditions.
Metabolic Pathway Interactions
As an inhibitor of kynurenine hydroxylase, (m-Nitrobenzoyl)alanine alters the balance between neurotoxic and neuroprotective metabolites in the kynurenine pathway. By blocking this enzyme, the compound potentially:
-
Decreases the production of neurotoxic quinolinic acid
-
Increases the levels of kynurenic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor antagonist
-
Modifies glutamatergic neurotransmission in the central nervous system
These metabolic alterations form the basis for its neuroprotective effects observed in experimental models .
Pharmacological Applications and Research Findings
Research into (m-Nitrobenzoyl)alanine has revealed promising applications in neuroprotection, particularly in conditions involving excitotoxicity and neuronal damage.
Neuroprotective Effects in Ischemic Brain Damage
One of the most significant findings regarding (m-Nitrobenzoyl)alanine comes from studies of its effects on ischemic brain injury. Experimental research has demonstrated remarkable neuroprotective properties in animal models of brain ischemia.
In gerbil models of bilateral carotid occlusion, administration of (m-Nitrobenzoyl)alanine (400 mg/kg intraperitoneally, three doses at 1, 30, and 180 minutes after occlusion) reduced the percentage of lesioned pyramidal neurons in the hippocampal CA1 region from 92 ± 10% in vehicle-treated animals to just 7 ± 6% . This represents a substantial neuroprotective effect that highlights the compound's potential therapeutic value.
Similarly, significant reduction in infarct volumes was observed when the compound was administered to rats after permanent occlusion of the middle cerebral artery, further supporting its neuroprotective properties .
Mechanism of Neuroprotection
The neuroprotective effects of (m-Nitrobenzoyl)alanine appear to be mediated through its inhibition of kynurenine hydroxylase, which results in:
-
Decreased production of neurotoxic metabolites in the kynurenine pathway
-
Increased levels of kynurenic acid, which acts as an antagonist at excitatory amino acid receptors
-
Reduced excitotoxicity during ischemic events
This mechanism represents an alternative approach to neuroprotection compared to direct NMDA receptor antagonists, which often produce undesirable side effects .
Human Exposure and Metabolic Considerations
Metabolic Fate
As a synthetic compound, (m-Nitrobenzoyl)alanine is only found in individuals who have been exposed to it or its derivatives . Its metabolic fate in human systems is an area that warrants further investigation, particularly in relation to its potential therapeutic applications.
| Database | Identifier |
|---|---|
| ChEBI | 129715 |
| ChemSpider | 113407 |
| PubChem | 44372988 |
| HMDB | HMDB0243652 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume